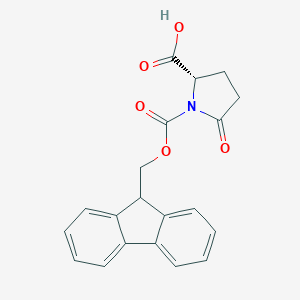

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid

Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 106982-77-8) is a chiral Fmoc-protected pyrrolidine derivative with a molecular formula of C₂₀H₁₇NO₅ and a molecular weight of 351.35 g/mol . Its structure features a five-membered pyrrolidone ring with a carboxylic acid group at the C2 position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the N1 position. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a constrained building block to introduce conformational rigidity or stereochemical control . It is stored under dry, sealed conditions at 2–8°C to prevent degradation .

Hazard profiles include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating precautions such as avoiding inhalation, skin contact, and ingestion .

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-18-10-9-17(19(23)24)21(18)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXGNRPYKJINKM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910201 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106982-77-8 | |

| Record name | 9-Fluoroenylmethoxycarbonylpyroglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106982778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Design and Reaction Mechanism

The γ-lactam core of Fmoc-pyroglutamic acid is efficiently constructed via double Michael addition reactions. Scansetti et al. demonstrated that amide-tethered carbon diacids (e.g., 132 ) react with aromatic alkynones (e.g., 133 ) under Mg(OTf)₂ or Ni(acac)₂ catalysis to form trans-diastereoselective pyroglutamate derivatives (e.g., 136 ) (Scheme 35). The reaction proceeds through sequential conjugate additions:

-

First Michael addition : The amide’s enolate attacks the α,β-unsaturated ketone of the alkynone.

-

Second Michael addition : Intramolecular cyclization forms the γ-lactam with >10:1 trans-selectivity.

Key parameters :

-

Catalyst : 10 mol% Mg(OTf)₂ in THF at 25°C.

-

Yield : 68–82% for substituted derivatives.

-

Stereochemical outcome : Trans-diastereomers dominate due to chelation-controlled transition states.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc Deprotection and Resin Functionalization

Fmoc-pyroglutamic acid is integral to SPPS, where it is coupled to resin-bound peptides. The Fmoc group is cleaved using 20% piperidine in DMF, exposing the α-amino group for subsequent couplings. Critical steps include:

-

Resin loading : Rink amide or Wang resins pre-functionalized with hydroxymethyl groups.

-

Coupling conditions : Phosphonium salts (e.g., HBTU/HOBt) activate the carboxylic acid for amide bond formation.

Side reactions :

-

Aspartimide formation : Minimized by using 0.1 M HOBt during Fmoc removal.

-

Incomplete deprotection : Addressed via extended piperidine treatment (2 × 10 min).

Ugi Four-Component Condensation

Cyclative Assembly of γ-Lactams

Kobayashi et al. reported a one-pot Ugi reaction using levulinic acid (108 ), ammonium acetate, isocyanides (109 ), and Fmoc-protected amines (Scheme 26). The reaction forms a bis-amide intermediate (110 ), which cyclizes under camphorsulfonic acid (CSA) catalysis to yield Fmoc-pyroglutamic acid (112 ).

Advantages :

-

Convergence : Four components combine in a single step.

Limitations :

-

Requires trifluoroethanol (TFE) as a solvent, complicating large-scale production.

Radical Cyclization Strategies

Tin-Mediated Cyclizations

Parsons et al. developed a Bu₃SnH-mediated radical cyclization of dehydroalanine derivatives (e.g., 128 ) to form 4-substituted pyroglutamates (e.g., 130 ) (Scheme 34). Subsequent oxidation with ceric ammonium nitrate (CAN) yields the free carboxylic acid (131 ).

Conditions :

Drawbacks :

-

Toxic tin reagents necessitate rigorous purification.

-

No asymmetric variant reported.

Industrial-Scale Production

Batch Reactor Optimization

Industrial synthesis prioritizes atom economy and minimal purification. A representative protocol includes:

-

Michael addition : 1.5 equiv alkynone, 1.2 equiv diacid, 10 mol% Ni(acac)₂ in MeCN at 80°C.

-

Fmoc protection : 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with DMAP.

-

Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.

Process metrics :

| Parameter | Value |

|---|---|

| Reaction time | 12–18 h |

| Overall yield | 62% |

| Purity (HPLC) | ≥99.5% |

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Double Michael | 68–82 | Trans >10:1 | High |

| Ugi condensation | 49–67 | Racemic | Moderate |

| Radical cyclization | 77 | N/A | Low |

| SPPS | 85–90 | Retained (S) | High |

Key findings :

-

Double Michael additions offer superior stereocontrol and scalability.

-

SPPS is optimal for peptide applications but requires specialized resins.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.

Scientific Research Applications

(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate has a wide range of applications in scientific research:

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate involves its ability to act as a protecting group in peptide synthesis. It selectively binds to amino acids, preventing unwanted side reactions during peptide chain elongation. The fluorenyl group can be easily removed under mild conditions, allowing for the recovery of the unmodified peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and analogous Fmoc-protected heterocycles:

Key Observations:

Ring Size and Rigidity : The target compound’s pyrrolidone ring (5-membered) offers moderate rigidity compared to the azetidine derivative’s 4-membered ring (higher ring strain) and piperidine-based analogs (6-membered, more flexible) .

Functional Group Variations: Substituents like methylamino (in 2044710-58-7) or methoxy ester groups alter solubility and reactivity. The azetidine derivative’s ether linkage enhances polarity .

Hazard Profiles : The target compound lacks severe skin/eye irritation hazards (H315/H319) present in azetidine analogs, suggesting safer handling .

Hazard and Handling Comparisons

Research Findings and Data Gaps

- Synthetic Scope : The target compound’s utility in peptide synthesis is well-documented , while analogs like 2044710-58-7 require further characterization for broader applications .

Biological Activity

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-5-oxopyrrolidine, is a compound of significant interest in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its role in anticancer and antimicrobial applications, as well as its mechanisms of action.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 106982-77-8

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its function in peptide synthesis.

The primary mechanism of action for this compound involves its ability to serve as a protecting group during peptide synthesis. This allows selective modification of amino acids while preventing unwanted side reactions. The fluorenyl group can be easily removed under mild conditions, facilitating the recovery of the unmodified peptide .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer properties. For instance, a study involving various 5-oxopyrrolidine derivatives showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent activity where certain derivatives outperformed standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound ID | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| 18 | - | 15 | A549 |

| 19 | - | 20 | A549 |

| 20 | - | 25 | A549 |

| Cisplatin | - | 10 | A549 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies indicated that certain derivatives exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights the compound's potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 8 µg/mL |

| Vancomycin-intermediate S. aureus | 16 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

Case Studies

-

Study on Anticancer Properties :

A study published in MDPI assessed the anticancer efficacy of several novel derivatives based on the oxopyrrolidine scaffold, showing promising results against A549 cells. The research highlighted the structure-dependent nature of these compounds and their potential for further development in cancer therapy . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of these compounds against clinically significant pathogens, demonstrating their effectiveness in inhibiting growth in resistant strains, thereby supporting their use in developing new antibiotics .

Q & A

Q. What are the standard synthesis protocols for (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with Fmoc (fluorenylmethoxycarbonyl) protection of the pyrrolidine ring, followed by coupling reactions and oxidation to introduce the 5-oxo group. Key steps include:

- Fmoc Protection : Use of Fmoc-Cl or Fmoc-OSu in polar aprotic solvents (e.g., DMF) under basic conditions (pH 8–9) to protect the amine group .

- Oxidation : Controlled oxidation of the pyrrolidine ring using agents like Jones reagent or TEMPO/oxone to form the 5-oxo derivative .

- Purification : Reverse-phase HPLC or silica-gel column chromatography with gradients of acetonitrile/water or ethyl acetate/hexane to achieve >95% purity. Purity is confirmed via NMR (¹H/¹³C) and LC-MS .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposing in approved hazardous waste containers .

Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?

The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile functional groups. Its orthogonality allows sequential coupling in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereochemistry?

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to control stereochemistry at the pyrrolidine C2 position .

- Dynamic Kinetic Resolution (DKR) : Employ enzymes like lipases or transition-metal catalysts to favor a single enantiomer during ring-closing reactions .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to assess enantiomeric excess (ee) ≥99% .

Q. How does the 5-oxo group affect the compound’s conformational stability and bioactivity?

The 5-oxo group introduces rigidity to the pyrrolidine ring, stabilizing a β-turn conformation critical for peptide-protein interactions. This enhances binding affinity to targets like proteases or GPCRs. Computational studies (e.g., Gaussian DFT) show reduced ring puckering energy (~2 kcal/mol), favoring bioactive conformers .

Q. What mechanistic insights explain contradictions in reported reaction yields for Fmoc deprotection?

Yield variations arise from:

- Solvent Effects : Polar aprotic solvents (DMF) stabilize the carbamate intermediate, improving deprotection efficiency vs. THF or DCM .

- Base Strength : Piperidine (pKa ~11) outperforms weaker bases (e.g., DBU) in cleaving Fmoc without side reactions .

- Temperature : Elevated temperatures (>25°C) accelerate racemization, reducing enantiopurity. Controlled cooling (0–5°C) mitigates this .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., HIV-1 protease), identifying hydrogen bonds between the 5-oxo group and catalytic residues (Asp25) .

- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in aqueous vs. lipid bilayer environments, informing drug delivery strategies .

Q. What analytical techniques resolve discrepancies in stability data under varying pH conditions?

- pH-Rate Profiling : Monitor degradation kinetics via UV-Vis (λ = 254 nm) in buffers (pH 1–13). The compound shows maximal stability at pH 4–6 (t₁/₂ = 48 hrs) due to reduced hydrolysis of the Fmoc group .

- Forced Degradation Studies : Exposure to 40°C/75% RH for 14 days identifies degradation products (e.g., fluorenylmethanol) via GC-MS .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 383.40 g/mol (HRMS-ESI) | |

| LogP (Octanol-Water) | 2.1 ± 0.3 (Shake Flask) | |

| pKa (Carboxylic Acid) | 3.8 (Potentiometric Titration) | |

| Melting Point | 158–160°C (DSC) |

Q. Table 2. Hazard Classification (GHS)

| Hazard Class | Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Use fume hood; avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves |

| Respiratory Irritation | H335 | PPE with respirator |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.